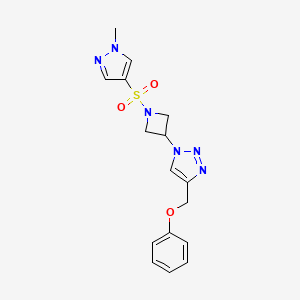

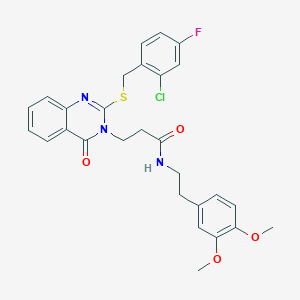

![molecular formula C16H12N2O4S B3014703 N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide CAS No. 2034567-49-0](/img/structure/B3014703.png)

N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

Crystallographic Studies

- N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, structurally related to the requested compound, has been studied for its crystal structure, which is stabilized by hydrogen bonding and van der Waals interactions (Nirmala & Gowda, 1981).

Biological Activity and Pharmacological Screening

- A study synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which showed bacterial biofilm inhibition and cytotoxicity. This demonstrates potential biological activities of sulfonamide derivatives (Abbasi et al., 2020).

- Sulfonamides, including N-(tetrahydrofuran-2-ylmethyl)-4-methylbenzenesulfonamide, were examined for their antibacterial activities, highlighting the broad pharmaceutical potential of this class of compounds (Rehman et al., 2019).

Chemotherapeutic Applications

- Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, indicating the significance of sulfonamides in chemotherapeutic research (González-Álvarez et al., 2013).

Chemical Synthesis and Applications

- Research on 4-Cyanobenzenesulfonamides has shown that they can be used as a protecting/activating group in amine synthesis, demonstrating their utility in chemical synthesis (Schmidt et al., 2017).

Mechanism of Action

Target of Action

It’s important to note that the mechanism of action of a compound usually involves specific molecular targets such as enzymes or receptors .

Mode of Action

The interaction of a compound with its targets often results in changes in cellular processes, which can lead to various physiological effects .

Biochemical Pathways

It’s worth noting that compounds can affect various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

Pharmacokinetics describes the movement of a drug into, through, and out of the body, and these properties can significantly impact a drug’s bioavailability .

Result of Action

The action of a compound can lead to various molecular and cellular effects, depending on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can indeed influence the action of a compound, and these can include factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

properties

IUPAC Name |

4-cyano-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c17-9-12-1-4-15(5-2-12)23(19,20)18-10-14-3-6-16(22-14)13-7-8-21-11-13/h1-8,11,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBXPRUDSIZISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

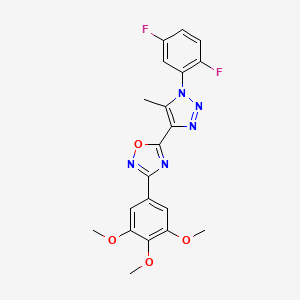

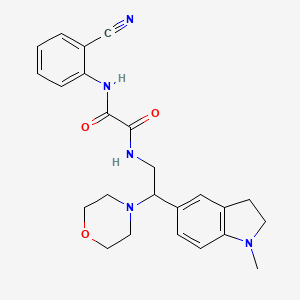

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)

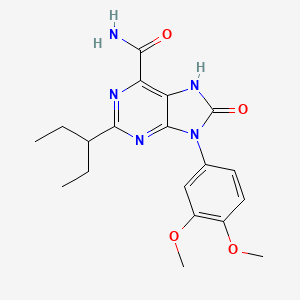

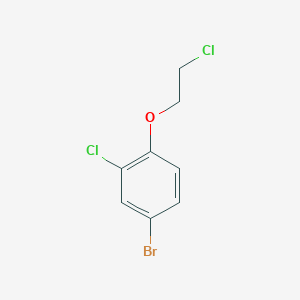

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)

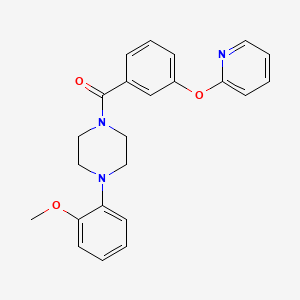

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)

![3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3014633.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)

![Cyclopropyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3014640.png)

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)